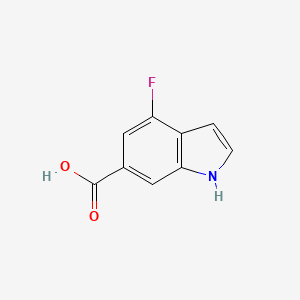

4-fluoro-1H-indole-6-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-fluoro-1H-indole-6-carboxylic acid is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activity. Indole derivatives are commonly found in natural products and pharmaceuticals. The presence of a fluorine atom can significantly alter the chemical and physical properties of a molecule, often leading to increased stability and bioavailability in drug candidates.

Synthesis Analysis

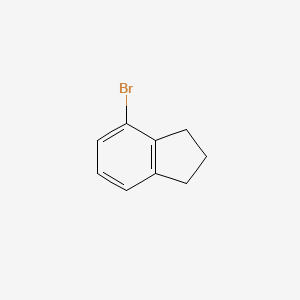

The synthesis of indole derivatives can be achieved through various methods, including the aza-Friedel-Crafts reaction. This reaction is a powerful tool for constructing the indole core, as demonstrated in the synthesis of 3-substituted indoles, which can be further transformed into biologically active compounds . The synthesis of related fluorinated indole derivatives, such as 6-fluoroindan-1-carboxylic acid, involves multiple steps starting from 3-fluorobenzaldehyde, indicating the complexity and versatility of synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom, which can influence the electronic distribution and reactivity of the molecule. For instance, the structure of 6-fluoro-3-oxo-indan-1-carboxylic acid, an intermediate in the synthesis of 6-fluoroindan-1-carboxylic acid, was elucidated using comprehensive spectral data analyses . Similarly, the structure of related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, has been determined by NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Fluorinated indole derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. For example, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves reactions such as cyclization and hydrolysis, leading to a compound with high antibacterial activity . The reactivity of these compounds is also demonstrated in the synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which involves esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are influenced by their molecular structure. The introduction of fluorine atoms can lead to changes in properties such as fluorescence, as seen in the study of carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, where fluorescence maxima shifted consistently to longer wavelengths in solvents of higher polarity and hydrogen bonding ability . The solvatochromic shifts and hydrogen bonding interactions of these compounds have been extensively investigated using various spectroscopic techniques .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

4-fluoro-1H-indole-6-carboxylic acid derivatives have been synthesized and studied for their antimicrobial, anti-inflammatory, and antiproliferative activities. These compounds exhibited moderate to good antiproliferative activity, suggesting potential applications in treating various diseases and conditions related to cell proliferation (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Synthesis in HIV Research

The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, closely related to this compound, has been a key step in developing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This research highlights the compound's importance in the preparation of inhibitors for HIV treatment (Mayes et al., 2010).

GABA Receptor Agonist Study

A study on the metabolism and disposition of a compound related to this compound, which acts as a partial agonist at the γ-aminobutyric acid type A receptor complex, provides insights into the therapeutic potential of similar compounds (Shaffer et al., 2008).

Chemical Synthesis and Rearrangement Studies

Research on the neighboring group participation of the indole nucleus, including compounds such as this compound, has led to an understanding of unusual rearrangement reactions. These findings are significant for the synthesis of complex organic compounds (Hallett et al., 2000).

Synthesis of Fluoroindolecarboxylic Acids

The synthesis of all twelve indolecarboxylic acids carrying both a fluorine substituent and a carboxy group has been achieved. This includes derivatives of this compound, demonstrating the compound's versatility in chemical synthesis (Schlosser, Ginanneschi, & Leroux, 2006).

Safety and Hazards

Future Directions

While specific future directions for 4-fluoro-1H-indole-6-carboxylic acid were not found in the search results, indole derivatives, in general, have been gaining interest due to their wide range of biological activities . They are important in medicinal chemistry and are being explored for the treatment of various disorders .

properties

IUPAC Name |

4-fluoro-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRLJGFDKLHDFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470241 |

Source

|

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-31-0 |

Source

|

| Record name | 4-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)